molecular formula C16H19N3O B11100460 2-Anilino-n-butylnicotinamide

2-Anilino-n-butylnicotinamide

Cat. No.: B11100460
M. Wt: 269.34 g/mol
InChI Key: LACLUXSCKVGWNC-UHFFFAOYSA-N
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Description

2-Anilino-n-butylnicotinamide is a compound that belongs to the class of nicotinamide derivatives. . The compound this compound is characterized by the presence of an aniline group attached to the nicotinamide structure, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 2-Anilino-n-butylnicotinamide can be achieved through various synthetic routes. One common method involves the reaction of nicotinic acid with aniline under specific conditions. The reaction typically requires a catalyst and may involve steps such as nitration and reduction of arenes, direct displacement of halogens in haloarenes at high temperatures, or copper-catalyzed reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Anilino-n-butylnicotinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding oxides or reduction to form amines. Substitution reactions may involve the replacement of functional groups with other substituents, leading to the formation of different derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Anilino-n-butylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting the activity of certain enzymes or proteins involved in cellular processes. For example, it has been shown to inhibit tubulin polymerization, which is essential for cell division and proliferation . This inhibition can lead to the disruption of microtubule dynamics, ultimately resulting in cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other molecular targets, such as NAD-dependent enzymes, to modulate cellular metabolism and oxidative stress responses .

Comparison with Similar Compounds

2-Anilino-n-butylnicotinamide can be compared with other similar compounds, such as 2-chloro-nicotinamide derivatives and other aniline-substituted nicotinamides. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, 2-chloro-nicotinamide derivatives have been investigated for their antibacterial and antibiofilm properties . The unique combination of an aniline group and a butyl chain in this compound imparts distinct properties that may enhance its effectiveness as a therapeutic agent. Similar compounds include 2-chloro-nicotinamide, 2-bromo-nicotinamide, and other aniline-substituted nicotinamides .

Properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

2-anilino-N-butylpyridine-3-carboxamide

InChI

InChI=1S/C16H19N3O/c1-2-3-11-18-16(20)14-10-7-12-17-15(14)19-13-8-5-4-6-9-13/h4-10,12H,2-3,11H2,1H3,(H,17,19)(H,18,20)

InChI Key

LACLUXSCKVGWNC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(N=CC=C1)NC2=CC=CC=C2

Origin of Product

United States

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